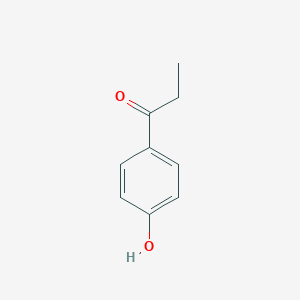
2-Carboxybenzaldehyde
Vue d'ensemble
Description
2-Carboxybenzaldehyde is a compound that has been studied in various contexts due to its potential applications in organic synthesis and its role in biological systems. It is a molecule that contains both aldehyde and carboxylic acid functional groups, which makes it a versatile intermediate for chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes has been reported, which involves the reductive cyclization of substituted o-nitrobenzaldehydes . This demonstrates the reactivity of benzaldehyde derivatives in cyclization reactions. Additionally, the synthesis of a new compound, 2-carboxylbenzaldehyde-2-pyrroleformylhydrazone, was achieved by condensation of 2-carboxylbenzaldehyde with 2-pyrroleformylhydrazine, showcasing the utility of this compound in condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. For the synthesized 2-carboxylbenzaldehyde-2-pyrroleformylhydrazone, techniques such as FTIR, UV-vis, 1H NMR, 13C NMR, MS, and X-ray single-crystal diffraction analysis were employed to determine its structure . These methods are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
This compound is involved in the metabolism of aromatic compounds in certain bacteria. The enzyme this compound dehydrogenase, which is involved in the degradation of phenanthrene, was characterized from Nocardioides sp. strain KP7. This enzyme catalyzes the oxidation of this compound to an acid, playing a key role in the biodegradation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from their reactivity and the structures of the compounds they form. For example, the Ca(II) coordination polymer synthesized with this compound ligand exhibits a 1D chained structure due to the bridging effect of carboxylate groups. This polymer showed good catalytic activity in the oxidation of benzyl alcohol, indicating that the physical and chemical properties of such coordination polymers can be harnessed for catalytic applications .
Applications De Recherche Scientifique
Analyse complète des applications du 2-Carboxybenzaldehyde
Synthèse de polymères de coordination : Le this compound est utilisé dans la synthèse de polymères de coordination, qui possèdent des structures et des propriétés nouvelles. Par exemple, un nouveau polymère de coordination Ca(II) avec un ligand this compound a été synthétisé, montrant un potentiel pour diverses applications en science des matériaux .
Synthèse de ligands de base de Schiff : Ce composé est également utilisé dans la création de ligands de base de Schiff. Ces ligands, lorsqu'ils sont combinés à des ions métalliques tels que Ni(II) et Cu(II), forment des complexes qui peuvent être utilisés pour des applications analytiques et biologiques .
Analyse des métabolites : En tant que métabolite de l'ester de phthalidyle d'ampicilline, le this compound joue un rôle dans la recherche pharmaceutique, notamment dans l'étude du métabolisme des antibiotiques et ses implications sur la conception et l'efficacité des médicaments .
Intermédiaire de synthèse organique : Il sert d'intermédiaire dans les processus de synthèse organique, comme la conversion en acide 2-hydroxyméthylbenzoïque par la CBA déshydrogénase, qui est une étape cruciale dans diverses voies de synthèse .
Études de docking moléculaire : En chimie computationnelle, les dérivés du this compound sont utilisés pour examiner les interactions entre les composés et les protéines par le biais d'études de docking moléculaire. Cela aide à comprendre l'efficacité de liaison et le mécanisme d'action des médicaments potentiels .
Études de tautomérie cycle-chaîne : Le composé présente une tautomérie cycle-chaîne, où les substituants aldéhyde et acide carboxylique peuvent réagir pour former des lactols cycliques comme la 3-hydroxyphthalide. Cette propriété est importante dans les études relatives à l'équilibre chimique et aux mécanismes réactionnels .
Mécanisme D'action
Target of Action
2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a metabolite of the biodegradation of luoranthene using two pure bacterial strains, Pasteurella sp. IFA (B-2) and Mycobacterium sp. PYR-1 (AM) .
Mode of Action
The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . This lactol reacts readily with Grignard reagents, forming alkyl and aryl-substituted phthalides .
Biochemical Pathways
This compound is involved in the phenanthrene degradation pathway . It has been used to synthesize a series of N-substituted isoindolinones by reductive C-N coupling and intramolecular amidation with amines .
Pharmacokinetics
It is known that the compound is soluble in water and in short-chain alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of various compounds. For example, it can form alkyl and aryl-substituted phthalides when it reacts with Grignard reagents . It can also be used to synthesize a series of N-substituted isoindolinones .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water and short-chain alcohols suggests that its action, efficacy, and stability may be affected by the presence of these solvents.
Safety and Hazards
When handling 2-Carboxybenzaldehyde, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFCHNNOHNJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059490 | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119-67-5 | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalaldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalaldehydic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalaldehydic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?
A1: In humans, this compound is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []
Q2: What is the role of this compound dehydrogenase in bacterial phenanthrene degradation?
A2: this compound dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of this compound to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]
Q3: How does the presence of mercaptoethanol affect this compound reductase activity?
A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of this compound reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []
Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?
A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on this compound) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like this compound. []
Q5: Are there different types of AFAR enzymes?
A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.
Q7: Has this compound been used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, a Schiff base derived from this compound and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []
Q8: Can this compound be used as a starting material in organic synthesis?
A8: Yes, this compound is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []
Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from this compound?
A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving this compound and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []
Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and this compound?
A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and this compound to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []
Q11: What analytical techniques are commonly employed to identify and quantify this compound and its metabolites?
A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze this compound and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of this compound biodegradation. [, ]
Q12: Can electrochemical methods be used to determine palladium using this compound thiosemicarbazone?
A12: Yes, the decrease in the reduction peak of this compound thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []
Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the this compound pathway?
A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




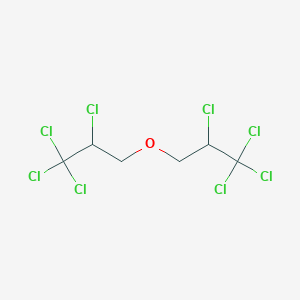
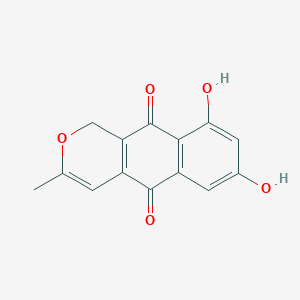

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
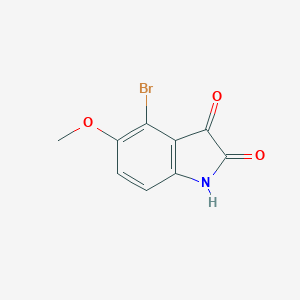

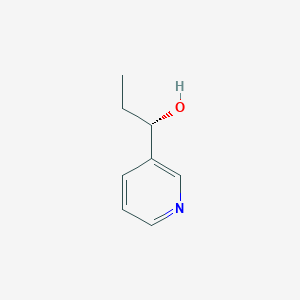

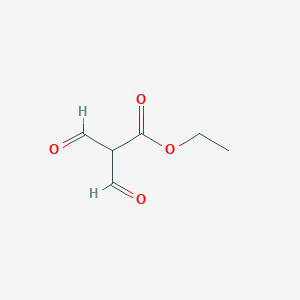
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

